molecular formula C11H13N3O2S B1412459 (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid CAS No. 1443438-29-6

(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B1412459
CAS No.: 1443438-29-6
M. Wt: 251.31 g/mol
InChI Key: WDIJWXTYNMSAKY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid (IUPAC name: (2S)-1-(pyridin-3-ylcarbamothioyl)pyrrolidine-2-carboxylic acid; CAS: 1443438-29-6) is a chiral pyrrolidine derivative with a pyridylthiourea moiety. Its molecular formula is C₁₁H₁₃N₃O₂S (MW: 251.30 g/mol), and it exists as a white crystalline powder with a melting point of 192°C and ≥98% purity . The compound features a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a 3-pyridylthiocarbamoyl group at position 1, conferring stereochemical specificity for applications in chiral derivatization .

Key applications include its use as a chiral derivatization reagent in high-throughput LC–ESI-MS/MS for enantiomeric determination of carboxylic acids, leveraging its thiourea group for enhanced ionization efficiency and chromatographic separation .

Properties

IUPAC Name

(2R)-1-(pyridin-3-ylcarbamothioyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-10(16)9-4-2-6-14(9)11(17)13-8-3-1-5-12-7-8/h1,3,5,7,9H,2,4,6H2,(H,13,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIJWXTYNMSAKY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=S)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=S)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443438-29-6
Record name (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Alkylation of Pyrrolidine Derivatives

One of the most straightforward methods involves the direct alkylation of a suitably protected pyrrolidine-2-carboxylic acid derivative. The process typically proceeds as follows:

  • Preparation of the chiral pyrrolidine core: Starting from commercially available chiral amino acids or their derivatives, the pyrrolidine ring is constructed via cyclization reactions.
  • Protection of functional groups: The amino group is protected, often with tert-butoxycarbonyl (Boc) or other suitable protecting groups to prevent undesired side reactions.
  • Introduction of the 3-Pyridylthiocarbamoyl group: The protected pyrrolidine derivative is then reacted with a 3-pyridyl isothiocyanate or related thiocarbamoyl reagent under basic conditions, leading to the formation of the thiocarbamoyl linkage. Alkylation is performed using strong bases such as sodium hydride or lithium diisopropylamide (LDA), with the pyridine derivative introduced via nucleophilic substitution.

This method benefits from high stereoselectivity and can be optimized to minimize racemization, especially when performed under mild conditions with appropriate protecting groups.

Use of Chiral Building Blocks and Asymmetric Synthesis

Another approach employs chiral starting materials, such as enantiomerically pure amino acids, which are transformed into the pyrrolidine ring through a sequence of reactions:

  • Cyclization of amino acids: Chiral amino acids undergo cyclization to form the pyrrolidine ring, often via intramolecular amide formation or related cyclization reactions.
  • Introduction of the thiocarbamoyl group: The 3-pyridylthiocarbamoyl moiety is then attached through carbamoylation reactions, utilizing reagents like 3-pyridyl isothiocyanate or carbamoyl chlorides.
  • Functional group manipulations: Subsequent steps involve deprotection, oxidation, or other modifications to yield the target compound.

This method ensures high stereochemical purity and is suitable for large-scale synthesis, especially when chiral starting materials are readily available.

Catalytic Hydrogenation and Isomerization Control

Research indicates that catalytic hydrogenation can be employed to selectively reduce double bonds or other unsaturated intermediates in the synthesis pathway, leading to the desired stereoisomer. For example:

  • Hydrogenation of unsaturated precursors: The cis-isomer of the compound can be obtained via catalytic hydrogenation of the corresponding double-bonded intermediate, often using Pd/C or Pt catalysts under mild conditions.
  • Control of racemization: Special care is taken to prevent racemization during hydrogenation, such as conducting reactions at low temperatures and in inert atmospheres.

Protection and Deprotection Strategies

Protection of functional groups, especially the carboxylic acid and amino groups, is critical. Common protecting groups include:

  • Boc (tert-butoxycarbonyl): Used for amino groups to prevent side reactions during alkylation.
  • tert-Butyl esters: Protect the carboxylic acid during intermediate steps, removable under acidic conditions.
  • Silyl groups: Employed for selective protection of nitrogen or oxygen functionalities, facilitating selective reactions.

Summary of Key Reaction Conditions

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct alkylation Protected pyrrolidine derivatives Sodium hydride, 3-pyridyl isothiocyanate Mild, low temperature High stereoselectivity Racemization risk if conditions are harsh
Chiral synthesis Enantiomerically pure amino acids Cyclization reagents, carbamoyl chlorides Controlled pH, inert atmosphere High stereochemical purity Cost of chiral starting materials
Catalytic hydrogenation Unsaturated intermediates Pd/C, Pt catalysts Low temperature, hydrogen atmosphere Stereoselective reduction Possible racemization if conditions are not optimized

Research Findings and Innovations

Recent patents and research articles highlight the development of cost-effective, mild, and scalable methods. Notably:

  • Patent EP3015456A1 describes a synthesis route involving activation of hydroxyl groups with strong bases, followed by alkylation, with an emphasis on avoiding racemization and reducing costs.
  • The use of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol enhances reaction efficiency and selectivity.
  • Catalytic hydrogenation of specific intermediates allows for the stereoselective synthesis of the (R)-enantiomer, with optimized conditions preventing racemization.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
(R)-PyT-C serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable in the development of drugs targeting neurological disorders. The compound's ability to interact with specific biological targets enhances its potential as a therapeutic agent .

Case Studies:

  • Neurological Disorders: Research has indicated that derivatives of (R)-PyT-C exhibit significant activity against certain neurological conditions, suggesting its potential for further development into effective medications .

Biochemical Research

Use in Enzyme Studies:
The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. This application aids researchers in understanding complex biological processes, such as signal transduction and metabolic regulation .

Experimental Insights:

  • Enzyme Inhibition Studies: Studies utilizing (R)-PyT-C have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .

Agricultural Chemistry

Potential as Pesticide/Herbicide:
(R)-PyT-C is being investigated for its potential use as a pesticide or herbicide. Its targeted approach to pest control aims to minimize environmental impact while maximizing efficacy against unwanted organisms .

Research Findings:

  • Field Trials: Preliminary field trials have shown that formulations containing (R)-PyT-C can effectively reduce pest populations without harming beneficial insects, highlighting its promise as an environmentally friendly agricultural chemical .

Material Science

Applications in Advanced Materials:
The compound is explored for applications in creating advanced materials, such as polymers with enhanced properties for use in coatings and adhesives. Its unique chemical structure contributes to the durability and effectiveness of these materials .

Material Properties:

  • Polymer Development: Research has focused on incorporating (R)-PyT-C into polymer matrices, resulting in materials with improved mechanical and thermal properties suitable for industrial applications .

Analytical Chemistry

Standardization in Analytical Methods:
(R)-PyT-C is used as a standard in various analytical methods, facilitating accurate measurements and ensuring the reliability of experimental results. Its high purity levels make it an ideal candidate for calibration standards in chromatographic techniques .

Methodological Applications:

  • Chromatography: The compound has been utilized in high-performance liquid chromatography (HPLC) to validate the accuracy of analytical techniques used in pharmaceutical research and quality control .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentBuilding block for novel drugs targeting neurological disorders
Biochemical ResearchUsed in assays studying enzyme interactions and metabolic pathways
Agricultural ChemistryInvestigated as a potential pesticide/herbicide with minimal environmental impact
Material ScienceExplored for creating advanced polymers with enhanced properties
Analytical ChemistryServes as a standard for accurate measurements in analytical methods

Mechanism of Action

The mechanism by which ®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: PyT-C vs. PyT-N

(R)-PyT-C is compared with (S)-3-amino-1-(3-pyridylthiocarbamoyl)pyrrolidine (PyT-N), a related derivatization reagent. Both share the pyridylthiourea core but differ in functional groups:

  • PyT-C : Carboxylic acid group (targets amines for derivatization).
  • PyT-N: Amino group (targets carboxylic acids for derivatization).
Property PyT-C PyT-N
Molecular Formula C₁₁H₁₃N₃O₂S C₁₀H₁₃N₅S
Molecular Weight 251.30 g/mol 259.31 g/mol
Functional Group Carboxylic acid Amine
Application Derivatizes chiral amines Derivatizes chiral carboxylic acids
Chromatographic Separation Reversed-phase, high efficiency Similar efficiency, polarity-dependent
MS Sensitivity Enhanced via thiourea ionization Comparable enhancement

PyT-C exhibits superior resolution for amines due to its carboxylic acid’s polarity, while PyT-N’s amine group optimizes carboxylic acid analysis .

Other Pyrrolidine Carboxylic Acid Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

This compound (C₂₂H₂₂F₃N₃O₅; MW: 466.42 g/mol) features a benzodioxol and trifluoromethylphenyl urea group. Unlike PyT-C, it lacks the thiourea moiety and is used in undisclosed bioactivity studies. Key differences:

  • Structural Complexity : Larger, lipophilic substituents increase molecular weight by ~85% compared to PyT-C .
  • Synthetic Yield : 68% crude yield vs. PyT-C’s commercial synthesis (purity >98%) .
Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide

A cyclic tetrapeptide (Streptomyces-derived) with a pyrrolidine-2-carboxylic acid core. Unlike PyT-C, it includes cyclopentane and phenylpropionyl groups, enabling antimicrobial activity rather than analytical applications .

Data Inconsistencies and Notes

  • Stereochemical Discrepancy: lists InChIKey WDIJWXTYNMSAKY-SECBINFHSA-N for CID 102343877, while reports WDIJWXTYNMSAKY-VIFPVBQESA-N for PubChem CID 102443406.
  • Patent Status: No patents are reported for PyT-C, highlighting opportunities for novel applications .

Biological Activity

(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid, commonly referred to as (R)-PyT-C, is a compound with significant potential in various fields, particularly in pharmaceutical and biochemical research. Its unique structure, characterized by a pyrrolidine core and a pyridylthiocarbamoyl group, contributes to its biological activity, making it a subject of interest in drug development and enzyme interaction studies.

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O2_{2}S
  • Molecular Weight : 251.3 g/mol
  • CAS Number : 1443438-29-6
  • Purity : ≥ 98% (HPLC)
  • Melting Point : 192°C

Biological Activity Overview

The biological activity of (R)-PyT-C has been investigated in various contexts, including its role as an enzyme inhibitor and its applications in pharmaceutical development.

Enzyme Inhibition

Recent studies have shown that (R)-PyT-C exhibits potent inhibitory effects on certain enzymes. For instance, it has been noted for its potential as an arginase inhibitor, which is crucial in the context of cancer therapy and metabolic disorders. The compound's structure allows it to interact effectively with the active sites of enzymes, thereby inhibiting their function.

Enzyme IC50_{50} Value Reference
Arginase I1.3 nM
Arginase II8.1 nM

Applications in Pharmaceutical Development

(R)-PyT-C serves as a building block in the synthesis of novel pharmaceuticals targeting neurological disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs that can effectively manage conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Study on Neuroprotective Effects :
    • A study investigated the neuroprotective effects of (R)-PyT-C on neuronal cells exposed to oxidative stress. Results indicated that treatment with (R)-PyT-C significantly reduced cell death and oxidative damage, highlighting its potential therapeutic role in neuroprotection.
  • Inhibition of Cancer Cell Proliferation :
    • Another study focused on the anti-cancer properties of (R)-PyT-C, demonstrating that it inhibits the proliferation of specific cancer cell lines by targeting metabolic pathways associated with arginine metabolism.

The mechanism by which (R)-PyT-C exerts its biological effects is primarily through its interaction with enzyme active sites. The presence of the pyridylthiocarbamoyl moiety enhances binding affinity and specificity towards target enzymes, facilitating effective inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with 3-pyridylthiocarbamoyl groups. Enantiomeric purity is critical for biological activity; chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] groups) or asymmetric catalysis can be used to preserve the (R)-configuration. For example, Boc-protected intermediates (e.g., Boc-pyrrolidine derivatives in ) are common precursors. Purification via chiral HPLC or crystallization with chiral resolving agents is recommended to confirm enantiopurity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm stereochemistry and substituent positions (as in ).
  • LCMS/HPLC for purity assessment (e.g., >98% purity thresholds in ).
  • FT-IR to validate thiocarbamoyl C=S stretching (~1200–1050 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination (similar to thiosemicarbazone complexes in ).

Q. How should this compound be stored to maintain stability, and what decomposition products should be monitored?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, heat (>40°C), and strong acids/bases. Monitor for thiourea degradation products (e.g., free pyridine or pyrrolidine derivatives) via periodic LCMS analysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are advised to establish shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Implement orthogonal assays (e.g., enzymatic inhibition, cell-based viability, and binding affinity assays) to cross-validate results. For example, highlights the use of proton dissociation constants (pKa) and metal-binding studies to clarify mechanistic inconsistencies. Ensure batch-to-batch consistency via COA review (as in ) and quantify trace impurities (e.g., enantiomers, hydrolyzed byproducts) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the pyridylthiocarbamoyl group (e.g., fluorination, methylation) to assess electronic/steric effects (analogous to fluorobenzyl derivatives in ).
  • Bioisosteric replacement : Replace the thiocarbamoyl group with carbamoyl or sulfonamide moieties (as seen in ).
  • Computational modeling : Use docking studies to predict binding interactions with target proteins (e.g., metalloenzymes, given the thiocarbamoyl group’s metal-chelating potential) .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action in enzymatic or cellular systems?

  • Methodological Answer :

  • Control experiments : Include inactive enantiomers (e.g., (S)-configured analogs) to confirm stereospecific effects.
  • Inhibition kinetics : Perform time-dependent assays to distinguish reversible vs. irreversible binding (e.g., pre-incubation with enzymes).
  • Metal dependency : Test activity in metal-depleted buffers (e.g., EDTA-treated) to evaluate chelation-dependent mechanisms (as in ).
  • Metabolic stability : Assess hepatic microsomal stability to rule out rapid detoxification .

Q. How can researchers address challenges in achieving reproducible solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (DMSO ≤1% v/v), cyclodextrins, or lipid-based formulations.
  • Pharmacokinetic profiling : Conduct in vivo studies with radiolabeled compound (e.g., ³H/¹⁴C) to track absorption and distribution.
  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., tert-butyl esters in ) to improve membrane permeability .

Data Interpretation & Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Validate with replicates (n ≥ 3) and report confidence intervals. For synergistic/antagonistic effects, apply the Chou-Talalay combination index method .

Q. How should researchers optimize reaction yields during scale-up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Catalyst screening : Test palladium or ruthenium catalysts for coupling steps (as in ).
  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progression.
  • Design of experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.